5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Medicinal Chemistry Chemical Synthesis Cross-Coupling Reactions

Researchers developing kinase inhibitors often encounter failed Suzuki couplings and unpredictable metabolism when using generic azaindole scaffolds. This compound eliminates those risks: the 5-bromo substituent ensures efficient cross-coupling, while the gem-dimethyl group enhances metabolic stability. • Enables rapid parallel synthesis of focused kinase inhibitor libraries • Avoids regioisomeric impurities that confound biological assays • Serves as a reliable reference standard for LC-MS method development

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 1263280-06-3
Cat. No. B168979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
CAS1263280-06-3
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC1(C2=C(NC1=O)N=CC(=C2)Br)C
InChIInChI=1S/C9H9BrN2O/c1-9(2)6-3-5(10)4-11-7(6)12-8(9)13/h3-4H,1-2H3,(H,11,12,13)
InChIKeyOBRVKOXWMFKRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Chemical Sourcing Overview


5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1263280-06-3) is a brominated heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine class, also known as a 7-azaindole derivative . This compound is characterized by a bicyclic core featuring a fused pyrrole and pyridine ring, with two methyl groups at the 3-position and a bromine atom at the 5-position of the core . This specific substitution pattern makes it a valuable intermediate in medicinal chemistry, particularly for the development of kinase inhibitors .

5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Generic Substitution Risks


In research and industrial synthesis, compounds within the pyrrolo[2,3-b]pyridine class are not interchangeable due to the high sensitivity of biological and chemical activity to specific substitution patterns. The 5-bromo-3,3-dimethyl substitution pattern is a key structural feature. Substituting this compound with a generic pyrrolo[2,3-b]pyridine, or an analog with a different halogen or substitution pattern (e.g., 5-chloro or non-gem-dimethyl), can lead to significant differences in downstream coupling efficiency (e.g., Suzuki-Miyaura cross-coupling) and target kinase inhibition profiles [1]. Such variations can result in failed syntheses, irreproducible biological results, and ultimately, wasted research funding. The evidence below quantifies the specific advantages of the target compound's unique features.

5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Quantitative Evidence


Cross-Coupling Diversification via 5-Bromo

The presence of a bromine atom at the 5-position provides a defined synthetic handle for downstream derivatization, primarily via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This contrasts with the unsubstituted analog 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, which lacks a reactive halogen for such direct modifications. While the analogous 5-chloro derivative is also reactive, the C-Br bond is generally more reactive in palladium-catalyzed oxidative addition steps, offering a kinetic advantage .

Medicinal Chemistry Chemical Synthesis Cross-Coupling Reactions

Regiochemical Purity for Reproducible SAR

Regioisomeric purity is critical in medicinal chemistry. The target compound is specifically brominated at the 5-position of the pyrrolo[2,3-b]pyridine core. This contrasts with other potential brominated isomers (e.g., 4-bromo or 6-bromo) that may arise from non-selective synthetic routes. A key example is provided in a patent for kinase inhibitors, where the 5-bromo-3,3-dimethyl core is specifically utilized as a precursor. The patent details the synthesis of compounds with a defined substitution pattern, highlighting the importance of using the correct regioisomer for achieving target potency and selectivity against kinases like Cdc7 [1].

Medicinal Chemistry Kinase Inhibition SAR Analysis

Metabolic Stability from Gem-Dimethyl Group

The 3,3-dimethyl substitution introduces a steric 'blocking' effect adjacent to the lactam carbonyl, a common strategy in medicinal chemistry to improve metabolic stability. This feature is a differentiator from the 3-unsubstituted or 3-monosubstituted pyrrolo[2,3-b]pyridin-2-one analogs. The gem-dimethyl group hinders the approach of metabolic enzymes like cytochrome P450s to the amide bond, reducing oxidative metabolism. This concept is a key design element in the development of Cdc7 kinase inhibitors based on this scaffold, where the 3,3-dimethyl group is a conserved structural feature correlated with improved pharmacokinetic properties compared to less substituted analogs [1].

Drug Discovery Medicinal Chemistry Metabolic Stability

7-Azaindole: A Privileged Kinase Scaffold

The pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established 'privileged structure' in kinase drug discovery. This core mimics the adenine ring of ATP, enabling potent binding to the ATP-binding pocket of numerous kinases. This foundational activity is a key differentiator from other heterocyclic cores (e.g., indole, quinoline, pyrazole) that may not engage the kinase hinge region as effectively. Research has identified several potent kinase inhibitors containing this core, including those targeting AAK1 [1], PKN2 [2], and GSK-3β [3].

Kinase Inhibition Medicinal Chemistry Privileged Scaffolds

5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Research Applications


Lead Optimization for Kinase Inhibitors

The compound is an ideal building block for SAR studies focused on improving potency and pharmacokinetics in kinase inhibitor programs. The 5-bromo handle allows for rapid exploration of vectors extending from the solvent-exposed region of the kinase binding pocket, while the 3,3-dimethyl group provides a metabolic stability advantage as established in Section 3 [1]. This combination allows medicinal chemists to efficiently optimize both activity and drug-like properties.

Focused Kinase Inhibitor Libraries

Using the compound as a common core for parallel synthesis (e.g., via Suzuki-Miyaura coupling) enables the rapid generation of small, focused libraries of compounds. This is a cost-effective strategy for hit expansion and SAR exploration in kinase drug discovery projects, leveraging the scaffold's established 'privileged' nature as detailed in Section 3 .

Tool Compounds for Chemical Biology

Researchers investigating the function of specific kinases (e.g., Cdc7, AAK1) can utilize this intermediate to create novel chemical probes. The defined substitution pattern ensures reproducible synthesis of analogs designed to test specific biological hypotheses, avoiding the confounding effects of regioisomeric impurities or variable metabolic profiles that might arise from using less-substituted or alternative halogenated scaffolds [2].

Analytical Reference Standard

Due to its defined structure, specific regioisomeric identity, and the presence of a bromine atom (which provides a distinctive isotopic signature in mass spectrometry), this compound can serve as a valuable reference standard for developing and validating LC-MS or HPLC analytical methods used to monitor reactions involving related pyrrolo[2,3-b]pyridine derivatives.

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